molecular formula C8H8F2O2S B8702207 5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester CAS No. 189331-48-4

5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester

Cat. No. B8702207
CAS RN: 189331-48-4
M. Wt: 206.21 g/mol
InChI Key: ZHHJKCZFRWRCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” is a chemical compound that is related to the family of thiophene carboxylic acids . Thiophene carboxylic acids are a group of organic compounds that contain a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .


Synthesis Analysis

The synthesis of “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” and similar compounds involves difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a difluoromethyl group (CF2H) into a molecule . This process can involve various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The synthesis of these compounds often requires unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .


Molecular Structure Analysis

The molecular structure of “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” is based on a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .


Chemical Reactions Analysis

The chemical reactions involving “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” are likely to involve difluoromethylation processes . These processes can transfer a difluoromethyl group (CF2H) to various sites on a molecule, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur atoms . Difluoromethylation of carbon (sp2)–hydrogen bonds can be accomplished through Minisci-type radical chemistry .

Future Directions

The future directions for research on “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” and similar compounds could involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and have generated interest for process chemistry . In particular, the precise site-selective installation of a difluoromethyl group onto large biomolecules, such as proteins, is an exciting area of research .

properties

CAS RN

189331-48-4

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

ethyl 5-(difluoromethyl)thiophene-3-carboxylate

InChI

InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3

InChI Key

ZHHJKCZFRWRCPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C(F)F

Origin of Product

United States

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